Defined Purity for Reliable Quantitation
(3R,8S,9S,12R)-Atazanavir is supplied with a certified purity of 98%, as specified in the product's technical documentation [1]. This high and validated purity level is essential for its use as a reference standard in the accurate quantitation of the R,S,S,R-diastereomer impurity in atazanavir sulfate API, where regulatory acceptance criteria often stipulate individual impurity limits of ≤0.1% or ≤0.15% [2]. The use of a lower-purity standard would introduce significant uncertainty in these critical measurements.
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | Atazanavir Sulfate API (NLT 98.0% and NMT 102.0%) [2] |
| Quantified Difference | Comparable purity to the API itself, ensuring minimal interference from the standard's own impurities. |
| Conditions | Validated HPLC method; certificate of analysis provided by the manufacturer [1]. |
Why This Matters
High purity of the reference standard is directly correlated with the accuracy and reliability of impurity quantitation, a critical parameter for regulatory submission and batch release of atazanavir drug products.
- [1] Coompo Research Chemicals. (n.d.). (3R,8S,9S,12R)-Atazanavir (CAS 1292296-11-7). View Source
- [2] United States Pharmacopeia (USP). (2025). Atazanavir Sulfate Monograph (Official as of 25-Nov-2025). View Source
